3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
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Overview
Description
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4. It is known for its unique structure, which includes multiple ethynyl groups and a hexene backbone. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne typically involves the use of ethynylation reactions. One common method includes the reaction of a suitable hexene precursor with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. This compound may also interact with DNA, causing structural changes that affect gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tetraethynylethene
- 3-Hexene-1,5-diyne, 3,4-diethynyl-
- Tetraethinylethen
Uniqueness
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is unique due to its combination of ethynyl groups and a hexene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
823813-85-0 |
---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,4-diethynyl-1,6-dimethoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C12H8O2/c1-5-11(7-9-13-3)12(6-2)8-10-14-4/h1-2H,3-4H3 |
InChI Key |
NGVVWEDBRMKVMM-UHFFFAOYSA-N |
Canonical SMILES |
COC#CC(=C(C#C)C#COC)C#C |
Origin of Product |
United States |
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